molecular formula C12H20O4 B146556 Diisobutyl fumarate CAS No. 7283-69-4

Diisobutyl fumarate

Cat. No. B146556
CAS RN: 7283-69-4
M. Wt: 228.28 g/mol
InChI Key: RSRICHZMFPHXLE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisobutyl fumarate is a compound that serves as an important plasticizing agent. It has the ability to copolymerize with various monomers to create new polymer materials. Additionally, it can be used as an organic solvent and an organic synthetic intermediate .

Synthesis Analysis

The synthesis of diisobutyl fumarate can be achieved through the reaction of fumaric acid and n-butanol using concentrated sulfuric acid as a catalyst. Optimal conditions for this synthesis have been identified, with a molar ratio of fumaric acid to n-butanol to concentrated sulfuric acid of 1:15:7.5, a reaction time of 1.5 hours, and a yield reaching 90.5% . Another method involves the use of cation exchange resin catalysts, which offers advantages such as high activity, good stability, and being environmentally friendly. The optimal conditions for this method include a mole ratio of n-butyl alcohol to monomethyl fumarate of 3:1, a catalyst content of 6.0%, and a reaction time of 2.5 hours, achieving a conversion rate of 98.1% .

Molecular Structure Analysis

The molecular structure of diisobutyl fumarate influences its properties as a plasticizer. The cis-trans isomerism of the plasticizer is particularly important in determining its effect on the plasticizing properties of poly(lactic acid) (PLA). Diisobutyl fumarate, being a fumarate isomer, exhibits different properties compared to its maleate counterpart .

Chemical Reactions Analysis

Diisobutyl fumarate can participate in various chemical reactions, including copolymerization with different monomers to form new polymers. It can also react with diisopropyl phosphorodithioic acid to produce lube oil ashless additives, with the synthesis conditions optimized for high yield and quality . Additionally, it can undergo asymmetric hetero-Diels–Alder reactions with di-(–)-menthyl fumarate, leading to products with significant diastereoselectivity and enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of diisobutyl fumarate are crucial for its application as a plasticizer. When used to plasticize PLA, it results in a lower glass transition temperature (Tg), lower Young’s modulus, and higher elongation at break compared to dibutyl maleate. These properties are essential for improving the flexibility and durability of PLA . The physical constants and IR data of diisobutyl fumarate are consistent with literature reports, confirming its identity and purity .

Scientific Research Applications

Synthesis and Polymerization

  • Synthetic Research of Dibutyl Fumarate : Dibutyl fumarate, closely related to diisobutyl fumarate, is an important plasticizing agent. It can copolymerize with various monomers to form new polymer materials. It also serves as an organic solvent and synthetic intermediate. Optimal synthesis conditions involve fumaric acid and n-butanol with concentrated sulfuric acid as a catalyst (Zhang Pei-hon, 2013).

  • Polymerization under Microwave Irradiation : Diisopropyl fumarate, a variant of diisobutyl fumarate, demonstrates significant nonthermal effects under microwave conditions, enhancing polymerization rates. This finding is crucial for polymer science and engineering applications (M. S. Cortizo, 2007).

Environmental and Health Impact

  • Lipid Metabolism Disruption by Non-Phthalate Plasticizers : Diisobutyl adipate, similar in structure to diisobutyl fumarate, as a non-phthalate plasticizer, shows potential health impacts. It disrupts intracellular lipid metabolism homeostasis via the PPARγ pathway, highlighting concerns about environmental chemicals affecting human health (Rong Wei et al., 2023).

Medical and Biomedical Research

  • Emerging Therapeutic Applications for Fumarates : Fumarates, including variants like diisobutyl fumarate, have antioxidative, immunomodulatory, and neuroprotective properties, making them potential therapeutic agents for various diseases, including neurological and cardiovascular conditions (A. Hoogendoorn et al., 2021).

  • Fumaric Acid in Multiple Sclerosis Treatment : Studies on fumaric acid and its esters, related to diisobutyl fumarate, reveal their effectiveness in treating multiple sclerosis due to their immunomodulatory effects. This indicates a broader potential for fumarates in medical applications (D. Moharregh-Khiabani et al., 2009).

Safety And Hazards

Diisobutyl fumarate is classified as a skin irritant (Category 2), according to the GHS classification . It can cause skin irritation, and protective measures such as wearing gloves and washing skin thoroughly after handling are recommended .

properties

IUPAC Name

bis(2-methylpropyl) (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h5-6,9-10H,7-8H2,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRICHZMFPHXLE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C=CC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)/C=C/C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032483
Record name Diisobutyl fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenedioic acid (2Z)-, 1,4-bis(2-methylpropyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Diisobutyl fumarate

CAS RN

7283-69-4, 14234-82-3
Record name Diisobutyl fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7283-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisobutyl fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisobutyl fumarate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butenedioic acid (2Z)-, 1,4-bis(2-methylpropyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisobutyl fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisobutyl maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.623
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diisobutyl fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIISOBUTYL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M3MJB158J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisobutyl fumarate
Reactant of Route 2
Reactant of Route 2
Diisobutyl fumarate
Reactant of Route 3
Diisobutyl fumarate
Reactant of Route 4
Reactant of Route 4
Diisobutyl fumarate
Reactant of Route 5
Reactant of Route 5
Diisobutyl fumarate
Reactant of Route 6
Reactant of Route 6
Diisobutyl fumarate

Citations

For This Compound
17
Citations
J Mancebo‐Aracil, MJ Muñoz‐Guillena… - …, 2012 - Wiley Online Library
… Next we analyzed the solvent-free homogeneous liquid mixture of imino ester 4 and diisobutyl fumarate under analogous conditions to the calorimeter. The DSC experiment revealed …
L Bao, S Fang, D Hu, L Zhao, W Yuan, T Liu - The Journal of Supercritical …, 2017 - Elsevier
Four copolymers of vinyl acetate (VAc) and comonomers with different branched chains—dipropyl maleate (DPM), dibutyl maleate (DBM), diisobutyl fumarate (DiBF) and dineopentyl …
Number of citations: 13 www.sciencedirect.com
T Otsu, O Ito, N Toyoda, S Mori - Die Makromolekulare Chemie …, 1981 - Wiley Online Library
… The other DRFs, dipropyl fumarate (DPF), diisopropyl fumarate (DiPF), bis(sec-butyl) fumarate (DsBF), and diisobutyl fumarate (DiBF) were prepared by diesterification of fumaric acid …
Number of citations: 102 onlinelibrary.wiley.com
BW Zaro, EV Vinogradova, DC Lazar… - The Journal of …, 2019 - journals.aai.org
Dimethyl fumarate (DMF) is a prescribed treatment for multiple sclerosis and has also been used to treat psoriasis. The electrophilicity of DMF suggests that its immunosuppressive …
Number of citations: 51 journals.aai.org
DL Ramage, DC Wiser, JR Norton - Journal of the American …, 1997 - ACS Publications
… An additional diosmacyclobutane, soluble in pentane and benzene, has been prepared by treating 1 with diisobutyl fumarate (DIBF) (eq 20). The carbonyl region IR spectra of Os 2 (CO) …
Number of citations: 7 pubs.acs.org
M Sagir, MB Tahir, SH Talebian, S Ullah… - … in Upstream E&P, 2021 - books.google.com
… The CO2-philicity for four of the copolymers of vinyl acetate along with comonomers with dipropyl maleate, dibutyl maleate, diisobutyl fumarate and dineopentyl maleate was measured. …
Number of citations: 0 books.google.com
S Takao, S Rajabzadeh, M Shibata, C Otsubo… - Membranes, 2022 - mdpi.com
For the first time, we have successfully fabricated microfiltration (MF) hollow fiber membranes by the thermally induced phase separation (TIPS) and non-solvent induced phase …
Number of citations: 8 www.mdpi.com
LM Castello, V Selva, C Najera, JM Sansano - Synthesis, 2017 - thieme-connect.com
The synthesis of polyfunctionalized indolizidines from pipecolinic acid alkyl ester derivatives, aldehydes and a wide range of dipolarophiles by multicomponent 1,3-dipolar …
Number of citations: 5 www.thieme-connect.com
F Xie, Z Mao, DP Curran, H Liang… - Angewandte Chemie, 2023 - Wiley Online Library
… Finally, diisobutyl fumarate acted as a α,β-unsaturated ester with a second activating group appended to β-position. The α- and βactivating groups are the same, so there is no …
Number of citations: 1 onlinelibrary.wiley.com
C Nájera, MG Retamosa… - Angewandte Chemie …, 2008 - Wiley Online Library
Silver catalysts: A novel chiral phosphoramidite–silver perchlorate complex has been used for the synthesis of highly substituted pyrolidine rings. This method is valuable for the …
Number of citations: 121 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.